molecular formula C16H16ClN3O3 B5557884 5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B5557884
M. Wt: 333.77 g/mol
InChI Key: UXBFLYOUHHPKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, an acetyl group, and an imidazo[4,5-c]pyridine ring . These types of compounds are often studied for their potential biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to determine the structure of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative

Research involving compounds like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) has shown the development of new polydentate N-heterocyclic biscarbene, which, upon reaction with silver(I) triflate, yields a complex derivative. This kind of study highlights the potential of such compounds in the development of new materials with significant chemical properties, including catalytic activities (Caballero et al., 2001).

Synthesis and Molecular Docking

Another research direction involves the synthesis of novel pyridine and fused pyridine derivatives for molecular docking studies. These compounds have shown potential for binding to target proteins with moderate to good energies, indicating their potential in drug design and development for various therapeutic areas (Flefel et al., 2018).

Fluorescent Carbon-substituted Cytokinin Analogues

The creation of fluorescent carbon-substituted cytokinin analogues, such as 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, demonstrates the application of these compounds in studying the localization and transport of cytokinins in plant cells or tissues. This research is crucial for understanding plant growth and development at the molecular level (Nishikawa et al., 2000).

Antisecretory and Cytoprotective Antiulcer Agents

Investigations into imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antisecretory and cytoprotective antiulcer agents underline the therapeutic application of such compounds in gastrointestinal health. Though the specific compound was not part of these studies, the research methodology and the focus on novel chemical structures for health applications are relevant (Starrett et al., 1989).

Imidazo[1,5-a]pyridine-Based Fluorescent Probes

The use of imidazo[1,5-a]pyridine-based fluorophores as cell membrane probes illustrates the application of these compounds in studying membrane dynamics, hydration, and fluidity. Such research is vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).

Properties

IUPAC Name

2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-11-7-15-14(22-3-4-23-15)5-10(11)6-16(21)20-2-1-12-13(8-20)19-9-18-12/h5,7,9H,1-4,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBFLYOUHHPKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN2)C(=O)CC3=CC4=C(C=C3Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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